molecular formula C26H24N6 B10772709 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Cat. No.: B10772709
M. Wt: 420.5 g/mol
InChI Key: XBGWAKUQSRNWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “PMID23639540C13r” is one of the analogues assessed in a study to identify selective inhibitors of bone morphogenetic protein receptor isotypes . This compound is known for its potential therapeutic applications, particularly in the field of bone morphogenetic protein receptor inhibition.

Preparation Methods

The synthetic routes and reaction conditions for the preparation of compound “PMID23639540C13r” involve several steps. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful synthesis of the compound. Common conditions include moderate temperatures and the use of organic solvents.

    Industrial Production Methods: Industrial production of the compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Compound “PMID23639540C13r” undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Compound “PMID23639540C13r” has several scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and potential as a building block for more complex molecules.

    Biology: In biological research, the compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the inhibition of bone morphogenetic protein receptors, which are involved in various physiological and pathological processes.

    Industry: The compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of compound “PMID23639540C13r” involves its interaction with bone morphogenetic protein receptors. The compound acts as an inhibitor, blocking the activity of these receptors and thereby modulating various cellular processes. The molecular targets and pathways involved include the bone morphogenetic protein signaling pathway, which plays a crucial role in bone development and repair .

Comparison with Similar Compounds

Compound “PMID23639540C13r” can be compared with other similar compounds, such as:

The uniqueness of compound “PMID23639540C13r” lies in its specific inhibitory activity and its potential therapeutic applications in bone morphogenetic protein receptor-related conditions.

Properties

Molecular Formula

C26H24N6

Molecular Weight

420.5 g/mol

IUPAC Name

4-[6-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

InChI

InChI=1S/C26H24N6/c1-30-12-14-31(15-13-30)21-8-6-19(7-9-21)20-16-28-26-24(17-29-32(26)18-20)22-10-11-27-25-5-3-2-4-23(22)25/h2-11,16-18H,12-15H2,1H3

InChI Key

XBGWAKUQSRNWMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.